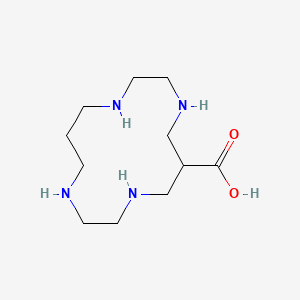

C-Carboxylic-Acid-Cyclam, 4HCl, 2H2O

Descripción general

Descripción

C-Carboxylic-Acid-Cyclam, 4HCl, 2H2O, also known as 1,4,8,11-tetraazacyclotetradecane-6-carboxylic acid, is a precursor of bifunctional cyclam . It is sold as a 4HCl salt and appears as a white powder .

Molecular Structure Analysis

The molecular weight of this compound is 390.18 . Its molecular formula is C11H24N4O2,4HCl .Physical And Chemical Properties Analysis

This compound is a white powder . Its molecular weight is 390.18 and its molecular formula is C11H24N4O2,4HCl .Aplicaciones Científicas De Investigación

Catalytic and Synthetic Applications

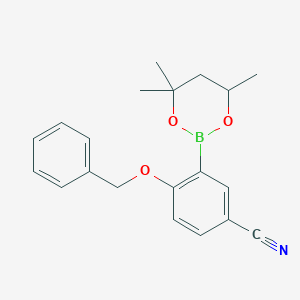

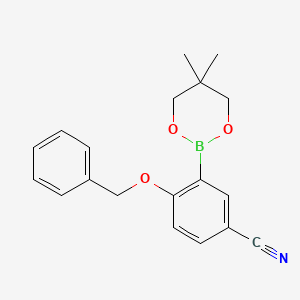

The C — H activation assisted by directing groups like carboxylic acid is significant in organic chemistry for selective C — H activation. Carboxylic acid is efficient as a directing group due to its low cost, low toxicity, and easy modification, and it can be used as a traceless directing group. Developments in C — H functionalization directed by carboxyl groups in various coupling modes are noteworthy, along with their mechanisms and future outlooks in the field (Luo, 2019).

Applications in Crystal Growth & Design

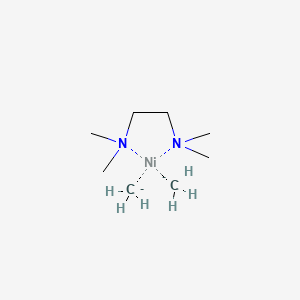

[Ni(cyclam)]2+ and [Ni(R,S-Me6cyclam)]2+ are macrocyclic species used as additional cations in solvo-hydrothermal synthesis of uranyl ion complexes with carboxylic acids. This process results in the formation of complex structures and networks involving carboxylate groups and has implications for materials science and crystallography (Thuéry & Harrowfield, 2018).

Structural and Bonding Studies

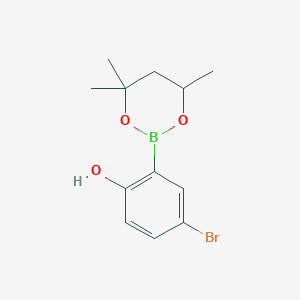

Carboxylic acids form adducts with B(C6F5)3, characterized by various spectroscopic methods. This demonstrates the potential of carboxylic acids in protonating certain compounds and initiating polymerization, highlighting their importance in chemical synthesis and materials science (Mitu & Baird, 2006).

C(sp3)–H Activation

Carboxylic acids are pivotal in various research fields and applications, with significant efforts directed towards their C–H functionalization. Recent developments include novel ligands and strategies enabling the use of free aliphatic carboxylic acids in C–H-activation-based transformations (Uttry & van Gemmeren, 2019).

Environmental and Industrial Applications

The catalytic oxidation of lignite to carboxylic acids using molecular oxygen in an aqueous FeCl3 solution is a significant advancement. This environmentally benign method does not require alkali and consumes minimal H2SO4, demonstrating the potential of carboxylic acids in industrial manufacturing and environmental sustainability (Yang et al., 2017).

Mecanismo De Acción

The interaction of metal cyclams with carboxylate groups is thought to play an important role in their binding to the CXCR4 chemokine receptor and in their anti-HIV activity . Carboxylate groups appear to stabilize the cis-V configuration in solution through Zn(II) coordination and hydrogen bonding .

Propiedades

IUPAC Name |

1,4,8,11-tetrazacyclotetradecane-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N4O2/c16-11(17)10-8-14-6-4-12-2-1-3-13-5-7-15-9-10/h10,12-15H,1-9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGGYKYEOIJUMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCC(CNCCNC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

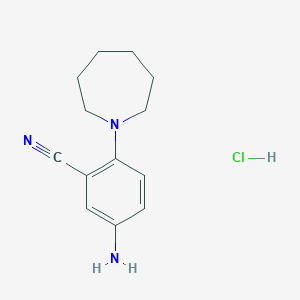

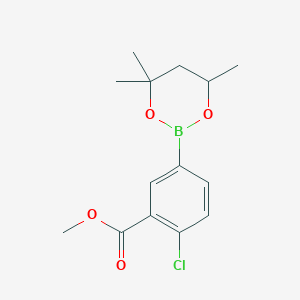

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97%](/img/structure/B6323799.png)